molecular formula C8H13NOSi B8404489 4-(2-Trimethylsilylethynyl)-2-azetidinone

4-(2-Trimethylsilylethynyl)-2-azetidinone

Cat. No. B8404489
M. Wt: 167.28 g/mol
InChI Key: LQGSFHVFEMXYAD-UHFFFAOYSA-N
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Patent
US06380215B1

Procedure details

To a solution of trimethylsilylacetylene (1715 ml) in tetrahydrofuran (18.0 l) was added ethyl magnesium chloride (2.0M solution in tetrahydrofuran; 6.19 l) was added dropwise below −30° C. under nitrogen atmosphere. The reaction mixture was allowed to 0° C. and stirred for 1 hour. After cooling to −30° C., 4-acetoxy-2-azetidinone (320 g) was added and warmed to room temperature, and stirred for 2 hours. After cooling to −20° C., saturated ammonium chloride (4.0 l) was added. Ethyl acetate (20 l) was added and washed with water (10 l×2) and brine. The organic layer was dried over magnesium sulfate, filtered off and evaporated in vacuo to give 4-(2-trimethylsilylethynyl)-2-azetidinone (425 g), which was essentially pure, so it was used to the next step without further purification.
Quantity
1715 mL
Type
reactant
Reaction Step One
Quantity
6.19 L
Type
reactant
Reaction Step One
Quantity
18 L
Type
solvent
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
20 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].C([Mg]Cl)C.C(O[CH:15]1[NH:18][C:17](=[O:19])[CH2:16]1)(=O)C.[Cl-].[NH4+]>O1CCCC1.C(OCC)(=O)C>[CH3:1][Si:2]([CH3:4])([CH3:3])[C:5]#[C:6][CH:15]1[NH:18][C:17](=[O:19])[CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
1715 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
6.19 L
Type
reactant
Smiles
C(C)[Mg]Cl
Name
Quantity
18 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
C(C)(=O)OC1CC(N1)=O
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise below −30° C. under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
was allowed to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −20° C.
WASH
Type
WASH
Details
washed with water (10 l×2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C#CC1CC(N1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 425 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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